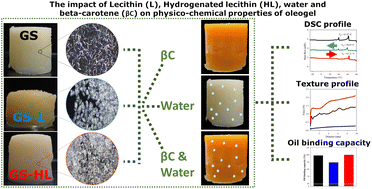Modulating edible-oleogels physical and functional characteristics by controlling their microstructure†
Food & Function Pub Date: 2023-12-13 DOI: 10.1039/D3FO03491G
Abstract
The influence of co-oleogelators like lecithin or hydrogenated lecithin together with the addition of dispersed water droplets to modulate the microstructure and thus the physical properties of glyceryl stearate (GS)-corn oil oleogels was investigated by thermal profile, microstructure, hardness, and oil binding capacity (OBC). The addition of β-carotene (βC) was also assessed. With lecithin, crystallization and melting temperatures were reduced, resulting in less-ordered crystal networks with a lower hardness and OBC, while with hydrogenated lecithin, the opposite effect was observed. In the presence of water, oleogels became harder but more brittle. Finally, βC acted as a crystal modifier increasing the hardness and OBC in the presence of lecithin, but decreased these parameters in hydrogenated lecithin-containing and water-filled oleogels. This study provides a better understanding on how the composition of GS-based oleogels can affect their physical properties.


Recommended Literature
- [1] In situ incorporation of a S, N doped carbon/sulfur composite for lithium sulfur batteries
- [2] A facile and versatile method for preparation of colored TiO2 with enhanced solar-driven photocatalytic activity†
- [3] Contents list
- [4] A scattering study of nucleation phenomena in polymer crystallisation
- [5] Reductant-directed formation of PS–PAMAM-supported gold nanoparticles for use as highly active and recyclable catalysts for the aerobic oxidation of alcohols and the homocoupling of phenylboronic acids†
- [6] Ultrathin 2D metal–organic framework (nanosheets and nanofilms)-based xD–2D hybrid nanostructures as biomimetic enzymes and supercapacitors†
- [7] Studying the dynamic mechanism of transporting a single drug carrier-polyamidoamine dendrimer through cell membranes by force tracing†
- [8] Improved catalytic hydrogen release of quasi HKUST-1 compared to HKUST-1†
- [9] pHEMA hydrogels with pendant triazinyl-β-cyclodextrin as an efficient and recyclable reservoir for loading and release of plant-based mosquito repellents: a new aqueous mosquito repellent formulation†
- [10] Filling carbon: a microstructure-engineered hard carbon for efficient alkali metal ion storage†










